molecular formula C9H7N3O4 B13216583 2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid

2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid

Cat. No.: B13216583
M. Wt: 221.17 g/mol
InChI Key: UDCDZAJTJMIADN-UHFFFAOYSA-N
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Description

2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of 2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid can be achieved through several methods. One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is simple and effective, yielding the target compound in good yields. . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitroalkenes, N,N-dimethylglyoxylamide, and cross-coupling reagents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amino derivatives.

Mechanism of Action

The mechanism of action of 2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid involves its interaction with various molecular targets and pathways. For example, zolpidem, a derivative of this compound, exerts its hypnotic effect by blocking γ-aminobutyric acid receptors . This interaction leads to the modulation of neurotransmitter activity in the brain, resulting in sedative and anxiolytic effects. The specific molecular targets and pathways involved may vary depending on the derivative and its intended use.

Comparison with Similar Compounds

2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid can be compared with other similar compounds, such as imidazo[1,2-a]pyridine derivatives like zolpidem and alpidem . These compounds share a similar core structure but differ in their substituents and biological activities. For example, zolpidem is primarily used as a hypnotic agent, while alpidem has anxiolytic properties . The unique structure of this compound allows for a wide range of modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

2-(6-nitroimidazo[1,2-a]pyridin-3-yl)acetic acid

InChI

InChI=1S/C9H7N3O4/c13-9(14)3-7-4-10-8-2-1-6(12(15)16)5-11(7)8/h1-2,4-5H,3H2,(H,13,14)

InChI Key

UDCDZAJTJMIADN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1[N+](=O)[O-])CC(=O)O

Origin of Product

United States

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